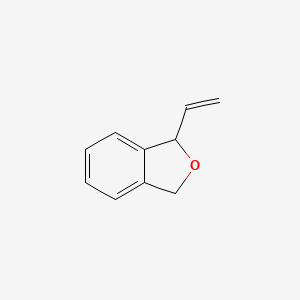

1-Vinyl-1,3-dihydro-isobenzofuran

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

32521-09-8 |

|---|---|

Molecular Formula |

C10H10O |

Molecular Weight |

146.19 g/mol |

IUPAC Name |

1-ethenyl-1,3-dihydro-2-benzofuran |

InChI |

InChI=1S/C10H10O/c1-2-10-9-6-4-3-5-8(9)7-11-10/h2-6,10H,1,7H2 |

InChI Key |

ILDNZTRIVHPVAU-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1C2=CC=CC=C2CO1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Vinyl-1,3-dihydro-isobenzofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of proposed synthetic routes for 1-Vinyl-1,3-dihydro-isobenzofuran, a molecule of interest in medicinal chemistry and materials science. As no direct synthesis has been reported in the literature, this document outlines three plausible, multi-step synthetic strategies based on established chemical transformations. Each strategy is presented with detailed, step-by-step experimental protocols, quantitative data, and logical workflow diagrams to facilitate laboratory application.

Executive Summary

This compound, also known as 1-vinylphthalane, is a heterocyclic compound with potential applications in the development of novel therapeutic agents and functional polymers. This guide explores three distinct synthetic pathways to this target molecule:

-

Strategy 1: Iodocyclization and Elimination: This route commences with the synthesis of a 2-vinylbenzyl alcohol, which undergoes an iodocyclization to form a 1-(iodomethyl)-1,3-dihydroisobenzofuran intermediate. Subsequent E2 elimination of the iodo group furnishes the desired 1-vinyl product.

-

Strategy 2: Grignard Addition to Phthalide: This approach utilizes the readily available starting material, phthalide (1-keto-1,3-dihydroisobenzofuran). A Grignard reaction with vinylmagnesium bromide is proposed to introduce the vinyl group at the 1-position, followed by a reductive workup to yield the target compound.

-

Strategy 3: Wittig Olefination of a 1-Formyl Precursor: This classic olefination strategy involves the synthesis of a 1-formyl-1,3-dihydroisobenzofuran intermediate. The subsequent Wittig reaction with a methylidene phosphorane provides a direct route to the 1-vinyl functionality.

Each strategy is detailed with comprehensive experimental procedures, including reagent quantities, reaction conditions, and purification methods. Quantitative data, such as expected yields and reaction times, are summarized in tabular format for ease of comparison. Furthermore, each synthetic workflow is visualized using Graphviz diagrams to provide a clear, logical overview of the reaction sequence.

Strategy 1: Iodocyclization of 2-Vinylbenzyl Alcohol followed by Elimination

This strategy is based on the work of Kobayashi et al. for the synthesis of 1,3-dihydroisobenzofuran derivatives and adapted to introduce the vinyl moiety. The key steps involve the formation of the dihydroisobenzofuran ring system via iodocyclization, followed by the creation of the vinyl group through an elimination reaction.

An In-depth Technical Guide to the Chemical Properties of 1-Vinyl-1,3-dihydro-isobenzofuran

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Vinyl-1,3-dihydro-isobenzofuran, also known as 1-ethenyl-1,3-dihydro-2-benzofuran or 1-vinylphthalan, is a heterocyclic compound of interest in organic synthesis and potentially in medicinal chemistry. Its structure, featuring a vinyl group attached to the dihydroisobenzofuran core, presents opportunities for a variety of chemical transformations and biological interactions. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its synthesis, spectral data, and potential for further investigation. Due to the limited availability of public data on this specific molecule, this guide also draws upon information available for the parent compound, 1,3-dihydroisobenzofuran, and its derivatives to infer potential characteristics and experimental approaches.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O | SpectraBase |

| Molecular Weight | 146.19 g/mol | SpectraBase |

| IUPAC Name | 1-ethenyl-1,3-dihydro-2-benzofuran | - |

| Synonyms | 1-Vinyl-1,3-dihydroisobenzofuran, 1-Vinylphthalan | SpectraBase |

| Mass Spectrum (GC-MS) | Available | SpectraBase |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in readily accessible scientific literature. However, a plausible synthetic route can be extrapolated from the known synthesis of 1,3-dihydroisobenzofuran derivatives. A general and efficient method for the preparation of 1,3-dihydroisobenzofurans involves the iodine-mediated cyclization of 2-vinylbenzyl alcohols.[1]

Proposed Synthetic Pathway:

The synthesis would likely proceed through a two-step process:

-

Formation of the 2-vinylbenzyl alcohol precursor: This would involve the reaction of a suitable ortho-substituted styrene derivative with formaldehyde or another appropriate electrophile.

-

Iodocyclization: The resulting 2-vinylbenzyl alcohol would then undergo an iodine-mediated cyclization to form the this compound ring system.

Figure 1. Proposed synthetic pathway for this compound.

General Experimental Protocol for Iodocyclization of 2-Vinylbenzyl Alcohols:

-

Materials: 2-vinylbenzyl alcohol derivative, Iodine (I₂), a suitable base (e.g., potassium tert-butoxide), and an appropriate solvent (e.g., toluene).

-

Procedure: To a solution of the 2-vinylbenzyl alcohol in the chosen solvent, the base is added, and the mixture is cooled. Iodine is then added portion-wise. The reaction is stirred until completion, monitored by thin-layer chromatography (TLC). The reaction is then quenched, and the product is extracted and purified using standard techniques such as column chromatography.

Reactivity and Potential Applications

The reactivity of this compound is expected to be dictated by the vinyl group and the dihydroisobenzofuran ring.

-

Vinyl Group: The vinyl moiety can participate in various reactions, including polymerization, hydrogenation, and addition reactions (e.g., halogenation, hydrohalogenation). These reactions would allow for the introduction of diverse functional groups, making it a versatile building block for more complex molecules.

-

Dihydroisobenzofuran Ring: The ether linkage in the ring could be susceptible to cleavage under strong acidic conditions. The benzene ring can undergo electrophilic aromatic substitution reactions.

Given that various benzofuran and isobenzofuran derivatives exhibit a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties, this compound and its derivatives represent a scaffold with potential for drug discovery and development.[2][3][4][5][6][7][8]

Signaling Pathway Interactions (Hypothetical)

There is currently no direct evidence linking this compound to any specific signaling pathways. However, based on the known biological activities of related isobenzofuranones, it is plausible that derivatives of this compound could interact with various cellular targets. For instance, some isobenzofuran-1(3H)-one derivatives have been investigated as potential antidepressants, suggesting possible interactions with neurotransmitter systems.[4] Further research, including in vitro and in vivo studies, would be necessary to elucidate any potential biological activity and the underlying mechanisms of action.

Figure 2. A generalized workflow for the investigation of novel compounds like this compound.

Conclusion

This compound is a molecule with potential for further exploration in synthetic and medicinal chemistry. While specific experimental data for this compound is scarce, its structural features and the known properties of related compounds suggest it could be a valuable synthon and a candidate for biological activity screening. The proposed synthetic route, based on established methodologies for the 1,3-dihydroisobenzofuran core, provides a starting point for its preparation and subsequent investigation. Further research is warranted to fully characterize its chemical and physical properties, explore its reactivity, and evaluate its potential as a pharmacologically active agent.

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Data of 1-Vinyl-1,3-dihydro-isobenzofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and predicted spectroscopic data for the compound 1-Vinyl-1,3-dihydro-isobenzofuran. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this document combines existing mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data based on analogous compounds and established spectroscopic principles. A plausible experimental protocol for its synthesis is also presented.

Compound Overview

-

IUPAC Name: 1-Ethenyl-1,3-dihydroisobenzofuran

-

Synonyms: 1-Vinylphthalan, 1-Ethenyl-1,3-dihydro-2-benzofuran

-

Molecular Formula: C₁₀H₁₀O

-

Molecular Weight: 146.19 g/mol [1]

-

Structure:

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound.

2.1. Mass Spectrometry (GC-MS)

A mass spectrum for 1-Vinyl-1,3-dihydroisobenzofuran is publicly available and provides key information for its identification.[1]

| Parameter | Value |

| Molecular Ion (M⁺) | m/z 146 |

| Key Fragments | Predicted: 117, 91, 77 |

| Ionization Mode | Electron Ionization (EI) |

| InChIKey | ILDNZTRIVHPVAU-UHFFFAOYSA-N |

2.2. Predicted ¹H NMR Spectroscopy

The predicted ¹H NMR spectrum is based on data from 1,3-dihydroisobenzofuran and known chemical shifts for vinyl groups. The spectrum is expected to be complex due to the chirality at the C1 position, leading to diastereotopic protons for the methylene group at C3.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-1' (vinyl) | 5.8 - 6.0 | ddd | J ≈ 17, 10, 7 |

| H-2'a (vinyl) | 5.2 - 5.4 | d | J ≈ 17 |

| H-2'b (vinyl) | 5.1 - 5.3 | d | J ≈ 10 |

| H-1 | 5.4 - 5.6 | t | J ≈ 7 |

| H-3a, H-3b | 5.0 - 5.2 | m | |

| Aromatic Protons | 7.1 - 7.4 | m |

2.3. Predicted ¹³C NMR Spectroscopy

The predicted ¹³C NMR chemical shifts are derived from the analysis of 1,3-dihydroisobenzofuran and related vinyl-substituted aromatic compounds.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1' (vinyl) | 138 - 142 |

| C-2' (vinyl) | 115 - 118 |

| C-1 | 80 - 85 |

| C-3 | 70 - 75 |

| C-3a, C-7a | 138 - 142 |

| C-4, C-5, C-6, C-7 | 120 - 130 |

2.4. Predicted Infrared (IR) Spectroscopy

The predicted key IR absorption bands are based on the characteristic frequencies of the functional groups present in the molecule.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibration Mode |

| C-H (aromatic) | 3100 - 3000 | Medium | Stretch |

| C-H (vinyl) | 3080 - 3010 | Medium | Stretch |

| C-H (aliphatic) | 3000 - 2850 | Medium | Stretch |

| C=C (vinyl) | 1645 - 1635 | Medium | Stretch |

| C=C (aromatic) | 1600 - 1450 | Medium | Stretch |

| C-O-C (ether) | 1100 - 1050 | Strong | Asymmetric Stretch |

| =C-H (vinyl) | 1000 - 900 | Strong | Out-of-plane bend |

Experimental Protocols

3.1. Proposed Synthesis: Iodocyclization of 2-Vinylbenzyl Alcohol Derivative

A plausible synthetic route to this compound is adapted from the general method for the synthesis of 1,3-dihydroisobenzofurans reported by Kazuhiro Kobayashi and his co-workers.[2] The proposed synthesis would start from 2-vinylbenzaldehyde.

Step 1: Grignard Reaction to form 1-(2-vinylphenyl)prop-2-en-1-ol

-

To a solution of vinylmagnesium bromide (1.1 equivalents) in tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of 2-vinylbenzaldehyde (1.0 equivalent) in THF is added dropwise.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product, 1-(2-vinylphenyl)prop-2-en-1-ol, is purified by flash column chromatography on silica gel.

Step 2: Iodocyclization to form this compound

-

To a solution of 1-(2-vinylphenyl)prop-2-en-1-ol (1.0 equivalent) in toluene at 0 °C is added potassium tert-butoxide (2.0 equivalents).

-

Iodine (1.5 equivalents) is added portion-wise to the stirred solution.

-

The reaction mixture is stirred at 0 °C for 30 minutes.

-

The reaction is quenched with a 10% aqueous solution of sodium thiosulfate.

-

The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 30 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield this compound.

3.2. Spectroscopic Analysis Protocol

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

-

Mass Spectrometry: GC-MS analysis would be performed on a gas chromatograph coupled to a mass spectrometer with an electron ionization source.

-

Infrared Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer, either as a neat film on a salt plate or as a solution in a suitable solvent like carbon tetrachloride.

Visualizations

4.1. Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

4.2. Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis of the synthesized compound.

References

An In-depth Technical Guide to the NMR Analysis of 1-Vinyl-1,3-dihydro-isobenzofuran

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) analysis of 1-vinyl-1,3-dihydro-isobenzofuran, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. This document is intended for an audience of researchers, scientists, and drug development professionals, offering detailed information on the predicted NMR spectral data, a plausible synthetic protocol, and visualizations of the molecular structure and reaction pathway.

Predicted ¹H and ¹³C NMR Data

Due to the limited availability of directly published NMR data for this compound, the following tables present predicted ¹H and ¹³C NMR spectral data. These predictions are based on the analysis of structurally similar compounds, including the parent 1,3-dihydroisobenzofuran and various 1-substituted derivatives. The predicted chemical shifts (δ) are given in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-1 | 5.30 - 5.50 | dd | 8.0, 6.0 |

| H-3a | 5.10 - 5.20 | d | 12.0 |

| H-3b | 5.00 - 5.10 | d | 12.0 |

| H-4 | 7.20 - 7.30 | m | - |

| H-5 | 7.20 - 7.30 | m | - |

| H-6 | 7.20 - 7.30 | m | - |

| H-7 | 7.10 - 7.20 | m | - |

| H-1' | 5.90 - 6.10 | ddd | 17.0, 10.5, 6.0 |

| H-2'a (trans) | 5.25 - 5.35 | d | 17.0 |

| H-2'b (cis) | 5.15 - 5.25 | d | 10.5 |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 80 - 85 |

| C-3 | 70 - 75 |

| C-3a | 138 - 140 |

| C-4 | 127 - 129 |

| C-5 | 128 - 130 |

| C-6 | 122 - 124 |

| C-7 | 121 - 123 |

| C-7a | 140 - 142 |

| C-1' | 135 - 138 |

| C-2' | 116 - 118 |

Experimental Protocols

A plausible synthetic route to this compound can be adapted from general methods for the synthesis of 1,3-dihydroisobenzofuran derivatives.[1] A key step involves the formation of a 2-vinylbenzyl alcohol derivative followed by intramolecular cyclization.

Proposed Synthesis of this compound:

-

Generation of 2-Vinylphenyllithium: To a solution of 2-bromostyrene in anhydrous diethyl ether at -78 °C under an inert atmosphere (e.g., argon), a solution of n-butyllithium in hexanes is added dropwise. The reaction mixture is stirred at this temperature for 1 hour to ensure complete formation of the organolithium reagent.

-

Reaction with Acrolein: Freshly distilled acrolein is then added dropwise to the solution of 2-vinylphenyllithium at -78 °C. The reaction is allowed to warm to room temperature and stirred for an additional 2 hours.

-

Work-up and Purification of the Intermediate Alcohol: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product, 1-(2-vinylphenyl)prop-2-en-1-ol, is purified by flash column chromatography on silica gel.

-

Intramolecular Cyclization: The purified alcohol is then subjected to an acid-catalyzed intramolecular cyclization. The alcohol is dissolved in a suitable solvent such as dichloromethane, and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is added. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

Final Work-up and Purification: The reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The final product, this compound, is purified by flash column chromatography.

NMR Sample Preparation:

A sample of the purified this compound (5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The ¹H and ¹³C NMR spectra are then acquired on a high-resolution NMR spectrometer.

Visualizations

The following diagrams illustrate the chemical structure of this compound and the proposed synthetic workflow.

Caption: Chemical structure of this compound.

Caption: Proposed synthetic workflow for this compound.

References

Unveiling 1-Vinyl-1,3-dihydroisobenzofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Vinyl-1,3-dihydroisobenzofuran, also known as 1-ethenyl-1,3-dihydro-2-benzofuran, is a heterocyclic organic compound. While a specific CAS number for this compound has not been definitively identified in public databases, its molecular structure and properties can be inferred from related compounds and spectral data. This technical guide provides a comprehensive overview of its characteristics, potential synthesis routes, and the known biological activities of the broader isobenzofuran class of compounds, offering valuable insights for its application in research and drug development.

Chemical and Physical Properties

While specific experimental data for 1-vinyl-1,3-dihydroisobenzofuran is limited, its properties can be estimated based on its structure and data from spectral databases.

| Property | Value (Estimated) |

| Molecular Formula | C₁₀H₁₀O |

| Molecular Weight | 146.19 g/mol |

| SpectraBase Compound ID | KDTg601rI14 |

| Appearance | Expected to be a liquid at room temperature |

| Solubility | Likely soluble in common organic solvents |

Synthesis and Experimental Protocols

General Synthesis of 1-Substituted-1,3-dihydroisobenzofurans[1]

This synthetic approach involves the iodocyclization of 2-vinylbenzyl alcohols.

Step 1: Synthesis of 2-Vinylbenzyl Alcohol Precursor

The synthesis starts with the reaction of a 2-bromostyrene derivative with an appropriate carbonyl compound (in this case, one that can yield a vinyl group at the 1-position after subsequent steps) via a lithium-halogen exchange reaction.

Step 2: Iodocyclization

The resulting 2-vinylbenzyl alcohol is then treated with iodine and a base, such as potassium tert-butoxide, in a suitable solvent like toluene to yield the corresponding 1-(iodomethyl)-1,3-dihydroisobenzofuran.

Step 3: Elimination to form the Vinyl Group

A subsequent elimination reaction would be required to convert the 1-(iodomethyl) group to a 1-vinyl group. This could potentially be achieved by treatment with a non-nucleophilic base.

Experimental Workflow for the General Synthesis of 1,3-Dihydroisobenzofurans

Caption: General synthetic pathway for 1-substituted-1,3-dihydroisobenzofurans.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity of 1-vinyl-1,3-dihydroisobenzofuran are not currently available. However, the isobenzofuran core is a recurring motif in a variety of biologically active compounds, suggesting potential areas of investigation for this specific derivative.

Derivatives of isobenzofuran-1(3H)-one, a related structural class, have demonstrated a range of pharmacological properties, including:

-

Antimicrobial Activity : Certain 3-substituted isobenzofuran-1(3H)-one derivatives have shown inhibitory effects against bacteria such as E. coli and S. aureus, as well as the fungus C. albicans.[2]

-

Antidepressant Activity : Novel isobenzofuran-1(3H)-one derivatives have been synthesized and evaluated as potential antidepressant agents, with some compounds exhibiting serotonin reuptake inhibition.[3]

Given the presence of the vinyl group, a reactive functional group, 1-vinyl-1,3-dihydroisobenzofuran could serve as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. The vinyl group could participate in various reactions, such as polymerization, addition reactions, and cycloadditions, to generate a diverse library of compounds for biological screening.

Potential Areas of Biological Investigation for Isobenzofuran Derivatives

Caption: Biological activities associated with the isobenzofuran scaffold.

Conclusion

1-Vinyl-1,3-dihydroisobenzofuran represents an intriguing yet underexplored molecule. While detailed experimental data remains scarce, its synthesis is conceptually feasible based on established methods for related compounds. The known biological activities of the isobenzofuran class of molecules provide a strong rationale for the synthesis and further investigation of this vinyl-substituted derivative. Its potential as a synthetic intermediate and a candidate for biological screening makes it a person of interest for researchers in medicinal chemistry and drug discovery. Further studies are warranted to fully elucidate its chemical properties, develop a robust synthetic protocol, and explore its pharmacological potential.

References

An In-depth Technical Guide to the Molecular Structure of 1-Vinyl-1,3-dihydroisobenzofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and a proposed synthetic route for 1-Vinyl-1,3-dihydroisobenzofuran, also known as 1-Ethenyl-1,3-dihydro-2-benzofuran or 1-Vinylphthalan. Due to the limited availability of direct experimental data for this specific molecule in public literature, this guide combines information on analogous compounds with theoretical predictions to offer a robust resource for researchers.

Molecular Structure and Properties

1-Vinyl-1,3-dihydroisobenzofuran possesses a core bicyclic structure consisting of a benzene ring fused to a dihydrofuran ring, with a vinyl substituent at the 1-position.

Molecular Formula: C₁₀H₁₀O[1]

Molecular Weight: 146.19 g/mol [1]

The structural representation of 1-Vinyl-1,3-dihydroisobenzofuran is depicted in the following diagram:

Caption: Molecular structure of 1-Vinyl-1,3-dihydroisobenzofuran.

Predicted Physicochemical Properties

While experimental data is scarce, the following properties can be predicted based on the structure.

| Property | Predicted Value |

| Boiling Point | ~210-220 °C |

| Density | ~1.05-1.10 g/cm³ |

| LogP | ~2.5-3.0 |

| Refractive Index | ~1.55-1.57 |

Proposed Synthesis

A plausible synthetic route for 1-Vinyl-1,3-dihydroisobenzofuran can be adapted from established methods for the synthesis of substituted 1,3-dihydroisobenzofurans. A feasible approach involves the reaction of an appropriate Grignard reagent with 2-formylbenzyl alcohol or a protected derivative, followed by cyclization. A more direct, albeit hypothetical, route would be the reaction of o-phthalaldehyde with a vinyl Grignard reagent, followed by selective reduction and cyclization.

A promising strategy, based on the work of Kobayashi et al. on the synthesis of 1,3-dihydroisobenzofurans from 2-vinylbenzyl alcohols, would involve the formation of a suitable precursor that can be converted to the 1-vinyl derivative.[2]

Logical Workflow for a Proposed Synthesis

Caption: Proposed synthetic workflow for 1-Vinyl-1,3-dihydroisobenzofuran.

Experimental Protocols

The following is a detailed, hypothetical experimental protocol for the synthesis of 1-Vinyl-1,3-dihydroisobenzofuran based on the workflow described above.

Synthesis of 1-(2-Bromophenyl)-2-propen-1-ol

-

Reaction Setup: A flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with magnesium turnings (2.43 g, 0.1 mol).

-

Grignard Reagent Formation: Anhydrous tetrahydrofuran (THF, 100 mL) is added to the flask. A solution of vinyl bromide (10.7 g, 0.1 mol) in anhydrous THF (50 mL) is added dropwise via the dropping funnel to initiate the Grignard reaction. The reaction mixture is stirred at room temperature for 2 hours.

-

Aldehyde Addition: A solution of 2-bromobenzaldehyde (18.5 g, 0.1 mol) in anhydrous THF (50 mL) is added dropwise to the freshly prepared vinylmagnesium bromide solution at 0 °C.

-

Quenching and Extraction: The reaction is stirred for 4 hours at room temperature and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride (100 mL). The aqueous layer is extracted with diethyl ether (3 x 100 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-(2-bromophenyl)-2-propen-1-ol.

Synthesis of 2-(1-Hydroxy-2-propenyl)benzyl Alcohol and Cyclization

-

Protection: The hydroxyl group of 1-(2-bromophenyl)-2-propen-1-ol is protected as a tert-butyldimethylsilyl (TBDMS) ether using TBDMSCl and imidazole in dichloromethane (DCM).

-

Lithiation and Formylation: The protected intermediate is dissolved in anhydrous THF and cooled to -78 °C. n-Butyllithium (1.1 equivalents) is added dropwise, and the mixture is stirred for 1 hour. Gaseous formaldehyde, generated by heating paraformaldehyde, is then bubbled through the solution.

-

Deprotection and Cyclization: The reaction is quenched with water, and the TBDMS group is removed using tetrabutylammonium fluoride (TBAF) in THF. The resulting diol is extracted and purified.

-

Final Cyclization: The purified 2-(1-hydroxy-2-propenyl)benzyl alcohol is dissolved in toluene, and a catalytic amount of p-toluenesulfonic acid is added. The mixture is heated to reflux with a Dean-Stark trap to remove water.

-

Final Purification: After completion of the reaction (monitored by TLC), the mixture is cooled, washed with saturated sodium bicarbonate solution, and dried. The solvent is removed, and the final product, 1-Vinyl-1,3-dihydroisobenzofuran, is purified by column chromatography.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-Vinyl-1,3-dihydroisobenzofuran based on the analysis of structurally similar compounds.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.20-7.40 | m | - | Aromatic protons |

| 5.90-6.10 | ddd | 17.2, 10.4, 6.8 | -CH=CH₂ |

| 5.20-5.35 | m | - | -CH=CH ₂ (trans), O-CH -CH=CH₂ |

| 5.10-5.20 | d | 10.4 | -CH=CH ₂ (cis) |

| 5.00-5.15 | dd | 12.5, 2.0 | O-CH ₂ |

| 4.90-5.05 | d | 12.5 | O-CH ₂ |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| 140.0 | Ar-C (quaternary) |

| 138.5 | Ar-C (quaternary) |

| 137.0 | -C H=CH₂ |

| 128.5 | Ar-CH |

| 127.8 | Ar-CH |

| 122.5 | Ar-CH |

| 121.0 | Ar-CH |

| 116.0 | -CH=C H₂ |

| 85.0 | O-C H-CH=CH₂ |

| 70.0 | O-C H₂ |

Predicted IR Data (neat)

| Wavenumber (cm⁻¹) | Assignment |

| 3080-3010 | =C-H stretch (vinyl and aromatic) |

| 2950-2850 | C-H stretch (aliphatic) |

| 1640 | C=C stretch (vinyl) |

| 1470, 1450 | C=C stretch (aromatic) |

| 1050 | C-O-C stretch (ether) |

| 990, 910 | =C-H bend (vinyl out-of-plane) |

| 750 | C-H bend (ortho-disubstituted aromatic) |

This guide provides a foundational understanding of 1-Vinyl-1,3-dihydroisobenzofuran for research and development purposes. The proposed synthetic route and predicted data offer a starting point for its preparation and characterization. Experimental validation of these predictions is a necessary next step for any application.

References

An In-depth Technical Guide on the Reactivity of the Vinyl Group in Isobenzofuran Derivatives

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the reactivity of the vinyl group in isobenzofuran derivatives, with a particular focus on their involvement in cycloaddition reactions. It covers synthetic methodologies, reaction mechanisms, quantitative data, and experimental protocols to serve as a valuable resource for professionals in organic synthesis and medicinal chemistry.

Introduction to Isobenzofurans and the Significance of Vinyl Substitution

Isobenzofurans (IBFs) are highly reactive heterocyclic compounds characterized by a fused benzene and furan ring system. Their transient nature is due to their propensity to act as potent dienes in [4+2] cycloaddition reactions, a reactivity driven by the dearomatization of the benzene ring. The introduction of a vinyl substituent onto the isobenzofuran core can significantly modulate its electronic properties and steric profile, thereby influencing its reactivity and selectivity in various chemical transformations.

The vinyl group can participate directly in cycloaddition reactions, either as part of the diene system or as a reactive site for other transformations. Understanding the reactivity of vinyl-substituted isobenzofurans is crucial for the design of novel synthetic routes towards complex polycyclic molecules, including natural products and pharmacologically active compounds.

Synthesis of Vinyl-Substituted Isobenzofurans

The synthesis of vinyl-substituted isobenzofurans is often challenging due to their inherent instability. They are typically generated in situ from stable precursors and trapped with a suitable reagent. A common strategy involves the generation of the isobenzofuran from a phthalide precursor.

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of a vinyl-substituted isobenzofuran and its subsequent trapping in a Diels-Alder reaction.

Caption: General workflow for the synthesis and in situ trapping of a vinyl-isobenzofuran.

Reactivity of the Vinyl Group in Cycloaddition Reactions

The primary mode of reactivity for isobenzofurans is the Diels-Alder reaction. The presence of a vinyl group can influence the course of this reaction in several ways, affecting both its rate and selectivity.

Diels-Alder Reactions

Vinyl-substituted isobenzofurans can act as dienes in Diels-Alder reactions. The electronic nature of the vinyl group and its position on the isobenzofuran ring dictate the feasibility and outcome of the cycloaddition. Electron-donating substituents on the diene generally accelerate the reaction with electron-deficient dienophiles (Normal-electron-demand Diels-Alder). Conversely, electron-withdrawing groups on the diene can facilitate reactions with electron-rich dienophiles (Inverse-electron-demand Diels-Alder).

Regioselectivity

In reactions with unsymmetrical dienophiles, the regioselectivity of the Diels-Alder reaction is a critical consideration. 1-substituted isobenzofurans have been observed to exhibit a preference for the "ortho" adduct.[1] The regiochemical outcome can be rationalized by considering the frontier molecular orbitals (FMOs) of the diene and dienophile.

The following diagram illustrates the possible regioisomeric products in the Diels-Alder reaction of a 1-vinylisobenzofuran with an unsymmetrical dienophile.

Caption: Regioselectivity in the Diels-Alder reaction of 1-vinylisobenzofuran.

Stereoselectivity

The Diels-Alder reaction is stereospecific, and the stereochemistry of the reactants is retained in the product. For cyclic dienophiles, the formation of endo and exo products is possible. The endo product is often favored under kinetic control due to secondary orbital interactions, while the exo product may be favored under thermodynamic control as it is typically more stable.[2]

Quantitative Data Summary

The following table summarizes quantitative data from selected reactions involving isobenzofuran derivatives, highlighting the yields and selectivity.

| Diene | Dienophile | Reaction Conditions | Product(s) | Ratio (Regio/Stereo) | Yield (%) | Reference |

| 4-methoxy-7-hydroxyisobenzofuran | Methyl vinyl ketone | Not specified | Regioisomeric adducts | 3.5 : 1 | 55 | [1] |

| Furan | N-phenylmaleimide | Not specified | endo and exo adducts | Kinetically controlled: primarily endo. Thermodynamically controlled: primarily exo. | Not specified | [2] |

| Furan-functionalized polystyrene | Maleimide | 40-80 °C | Diels-Alder adduct | Not applicable | Not specified (kinetic study) | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Synthesis of 4-methoxy-7-hydroxy-isobenzofuran and Diels-Alder reaction with Methyl Vinyl Ketone[1]

-

Preparation of the Lactol Intermediate: A solution of the corresponding phthalide in a suitable solvent is cooled to a low temperature (e.g., -78 °C). A reducing agent, such as diisobutylaluminium hydride (DIBAL-H), is added dropwise. The reaction is stirred for a specified time and then quenched. After workup, the lactol is obtained.

-

Diels-Alder Reaction: The crude lactol is dissolved in a solvent, and the dienophile (methyl vinyl ketone) is added. The reaction mixture is stirred at room temperature until the isobenzofuran is consumed (as monitored by TLC). The solvent is removed under reduced pressure, and the resulting adducts are purified by chromatography.

Theoretical Studies: Frontier Molecular Orbital (FMO) Analysis

The reactivity and selectivity of Diels-Alder reactions can be explained using Frontier Molecular Orbital (FMO) theory.[4] The interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile is the primary factor governing the reaction rate. A smaller HOMO-LUMO energy gap leads to a faster reaction.

The diagram below illustrates the FMO interactions in a normal-electron-demand Diels-Alder reaction.

Caption: FMO interactions in a normal-electron-demand Diels-Alder reaction.

Applications in Drug Development and Materials Science

The Diels-Alder reaction of isobenzofurans is a powerful tool for the construction of complex molecular architectures found in many biologically active molecules. The ability to introduce functionality in a regio- and stereocontrolled manner makes this methodology highly attractive for the synthesis of novel drug candidates.

In materials science, the reversible nature of the furan-maleimide Diels-Alder reaction is exploited in the development of self-healing polymers and other dynamic materials.[3][5] Vinyl-substituted isobenzofurans could offer new avenues for creating materials with tunable properties.

Conclusion

The vinyl group is a key functional handle that modulates the reactivity of isobenzofuran derivatives. A thorough understanding of its electronic and steric influence is paramount for designing efficient and selective synthetic strategies. This guide has provided an overview of the current knowledge in this area, from synthetic methods and reaction mechanisms to quantitative data and theoretical underpinnings. Further research into the reactivity of novel vinyl-substituted isobenzofurans will undoubtedly lead to the discovery of new chemical transformations and the development of innovative solutions in medicine and materials science.

References

- 1. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 2. [PDF] endo- and exo-Stereochemistry in the Diels-Alder Reaction: Kinetic versus Thermodynamic Control | Semantic Scholar [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Stability of 1-Vinyl-1,3-dihydro-isobenzofuran

A comprehensive review of existing literature reveals a significant gap in the scientific documentation of 1-Vinyl-1,3-dihydro-isobenzofuran. To date, no specific studies detailing the stability, synthesis, or reactivity of this particular compound have been publicly reported.

While the isobenzofuran core is a known structural motif in various natural products and biologically active compounds, research has predominantly focused on other derivatives. This guide, therefore, addresses the stability of the parent compound, 1,3-dihydroisobenzofuran, and related vinyl-containing heterocyclic systems to provide a foundational understanding for researchers, scientists, and drug development professionals.

Stability of the Core Structure: 1,3-Dihydroisobenzofuran

The stability of the 1,3-dihydroisobenzofuran ring system is a critical factor in its potential applications. While specific quantitative data on its decomposition is scarce, the reactivity of related isobenzofurans suggests that the ring system itself can be susceptible to certain conditions. Isobenzofurans, a related class of compounds, are known for their limited stability due to the high reactivity of the 1,3-carbons of the furan ring.[1] However, the dihydro nature of the compound imparts greater stability compared to the fully unsaturated isobenzofuran.

Potential Reactivity of the Vinyl Substituent

The presence of a vinyl group at the 1-position introduces a site of potential reactivity. Vinyl groups are known to participate in a variety of chemical transformations, which could influence the overall stability of the molecule. For instance, vinyl groups can undergo polymerization, oxidation, and addition reactions. The specific decomposition pathways of vinyl acetate on palladium surfaces have been studied, involving the initial cleavage of the O-acetyl or O-vinyl bonds.[2] While not directly analogous, this suggests that the vinyl moiety could be a primary site of degradation for this compound under certain catalytic or thermal conditions.

Synthesis of Related 1,3-Dihydroisobenzofuran Derivatives

Although a specific synthesis for this compound is not documented, methods for the preparation of other 1,3-dihydroisobenzofuran derivatives have been reported. A common and efficient route involves the iodine-mediated cyclization of 2-vinylbenzyl alcohols.[3] This method has been used to produce a variety of substituted 1,3-dihydroisobenzofurans.[3]

Experimental Protocol: General Synthesis of 1-(Iodomethyl)-1,3-dihydroisobenzofurans [3]

This protocol describes a general method for the synthesis of 1,3-dihydroisobenzofuran derivatives, which could potentially be adapted for the synthesis of the vinyl-substituted target compound.

-

Preparation of 2-Vinylbenzyl Alcohols: 2-Vinylphenyllithium derivatives are generated from 2-bromostyrene derivatives via bromine-lithium exchange with butyllithium in diethyl ether at 0 °C. These are then reacted with carbonyl compounds to yield the corresponding 2-vinylbenzyl alcohols.

-

Iodocyclization: The 2-vinylbenzyl alcohol is dissolved in toluene containing potassium t-butoxide at 0 °C. Iodine is then added in several portions, and the mixture is stirred.

-

Workup: The reaction is quenched with 10% aqueous Na2S2O3 until the color of iodine disappears. The organic materials are extracted with diethyl ether, washed with saturated aqueous NH4Cl and brine, and dried over anhydrous Na2SO4. The product is then purified.

Potential Decomposition Pathway

Based on the known reactivity of vinyl groups and the isobenzofuran core, a hypothetical decomposition pathway for this compound can be proposed. This pathway would likely involve either reactions of the vinyl group or opening of the dihydroisobenzofuran ring.

References

A Technical Guide to the Solubility of 1-Vinyl-1,3-dihydro-isobenzofuran in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1-Vinyl-1,3-dihydro-isobenzofuran

This compound belongs to the family of isobenzofuran derivatives, which are heterocyclic compounds incorporating a fused benzene and furan ring system.[1][2][3][4] The core structure, 1,3-dihydroisobenzofuran (also known as phthalan), is of interest in medicinal chemistry and materials science.[2][5] The addition of a vinyl group at the 1-position introduces a site of reactivity, making this molecule a potential monomer for polymerization or a precursor for further functionalization. Understanding its solubility is a critical first step in its application, influencing reaction conditions, purification strategies, and formulation development.

The molecular structure of this compound combines both nonpolar and polar features. The benzene ring and the vinyl group are hydrophobic, while the ether oxygen in the dihydrofuran ring introduces a degree of polarity. This amphiphilic nature suggests that its solubility will be highly dependent on the choice of solvent.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be predicted. The aromatic and aliphatic hydrocarbon portions of the molecule suggest good solubility in nonpolar and weakly polar solvents. The polar ether group may impart some solubility in more polar solvents.

Below is a table summarizing the predicted solubility of this compound in common classes of organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aromatic | Toluene, Benzene, Xylene | High | The aromatic benzene ring of the solute will have strong π-π stacking interactions with aromatic solvents. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Moderate to High | The hydrocarbon backbone of the molecule will interact favorably with nonpolar aliphatic solvents via van der Waals forces. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds with moderate polarity and are likely to be excellent solvents for this compound. |

| Polar Aprotic | Tetrahydrofuran (THF), Ethyl Acetate, Acetone | Moderate to High | The polarity of these solvents can interact with the ether linkage, while their organic character will solvate the rest of the molecule. THF is expected to be a very good solvent due to its ether structure. |

| Polar Protic | Methanol, Ethanol | Low to Moderate | The dominant nonpolar parts of the molecule will limit solubility in highly polar, hydrogen-bonding solvents. Some solubility is expected due to the polar ether group. |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low/Insoluble | The largely hydrophobic nature of the molecule will prevent significant dissolution in water. DMSO may show some limited solubility due to its strong solvating power. |

General Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following isothermal shake-flask method is a standard and reliable approach. This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

3.1. Materials and Equipment

-

This compound (solute)

-

A range of organic solvents (analytical grade or higher)

-

Analytical balance (±0.1 mg)

-

Scintillation vials or small flasks with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

3.2. Procedure

-

Preparation: Add an excess amount of this compound to a series of vials, ensuring there is enough solid to achieve saturation.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of a selected organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in a temperature-controlled bath for at least 2 hours to allow the solid to settle. Alternatively, centrifuge the vials at a constant temperature to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial to remove any suspended solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in units such as mg/mL or mol/L.

3.3. Analytical Method Development A crucial prerequisite is the development of a specific and sensitive analytical method (e.g., HPLC) to quantify the solute. This involves selecting an appropriate column, mobile phase, and detector wavelength, followed by the generation of a calibration curve using standard solutions of known concentrations.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility as described in the protocol above.

References

- 1. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Isobenzofuran | C8H6O | CID 11378474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. imjst.org [imjst.org]

- 5. 1,3-Dihydroisobenzofuran | C8H8O | CID 10327 - PubChem [pubchem.ncbi.nlm.nih.gov]

Theoretical Analysis of 1-Vinyl-1,3-dihydroisobenzofuran: A Proposed Computational Workflow and Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide outlines a proposed theoretical workflow for the in-depth computational analysis of 1-Vinyl-1,3-dihydroisobenzofuran. Such a study would provide valuable insights into its structural, electronic, and spectroscopic properties, which can be crucial for understanding its reactivity, stability, and potential applications in areas such as drug design and materials science.

Proposed Computational Methodology

A standard approach to a thorough theoretical investigation of a molecule like 1-Vinyl-1,3-dihydroisobenzofuran would involve several key computational steps. The following is a proposed workflow that utilizes well-established quantum chemical methods.

Computational Workflow

Caption: Proposed computational workflow for the theoretical study of 1-Vinyl-1,3-dihydroisobenzofuran.

Detailed Experimental Protocols (Computational)

The following outlines the detailed methodologies for the key computational experiments proposed in the workflow diagram.

-

Initial Structure Generation:

-

The 2D structure of 1-Vinyl-1,3-dihydroisobenzofuran is drawn using a chemical drawing software.

-

This 2D structure is converted into a preliminary 3D conformation using a molecular mechanics force field (e.g., MMFF94).

-

-

Geometry Optimization:

-

The initial 3D structure is then optimized at a higher level of theory. Density Functional Theory (DFT) is a common and effective method.

-

Method: B3LYP functional.

-

Basis Set: 6-31G(d) or a larger basis set like 6-311++G(d,p) for higher accuracy.

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

The optimization process continues until a stationary point on the potential energy surface is found, which corresponds to a local minimum.

-

-

Frequency Calculation:

-

Following optimization, a frequency calculation is performed at the same level of theory (e.g., B3LYP/6-31G(d)).

-

This calculation serves two purposes:

-

To confirm that the optimized structure is a true minimum (no imaginary frequencies).

-

To predict the infrared (IR) spectrum and to calculate thermodynamic properties.

-

-

-

Electronic Properties Analysis:

-

Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap provides an indication of the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study intramolecular interactions, charge transfer, and hyperconjugative effects.

-

-

Spectroscopic Properties Prediction:

-

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum.

-

NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method is typically used to calculate the isotropic shielding values, which are then converted to NMR chemical shifts (¹H and ¹³C) relative to a standard (e.g., Tetramethylsilane).

-

IR Spectra: The vibrational frequencies and intensities obtained from the frequency calculation are used to generate a theoretical IR spectrum.

-

Example Data Presentation

While specific data for 1-Vinyl-1,3-dihydroisobenzofuran is not available, the following table presents computed properties for a related compound, 1,3-Dihydroisobenzofuran-1-ol, as found in the PubChem database.[3] This illustrates the type of quantitative data that would be generated from the proposed computational workflow.

| Property | Value | Source |

| Molecular Formula | C₈H₈O₂ | PubChem |

| Molecular Weight | 136.15 g/mol | PubChem |

| Exact Mass | 136.052429494 Da | PubChem |

| IUPAC Name | 1,3-dihydro-2-benzofuran-1-ol | PubChem |

| InChI | InChI=1S/C8H8O2/c9-8-7-4-2-1-3-6(7)5-10-8/h1-4,8-9H,5H2 | PubChem |

| Canonical SMILES | C1C2=CC=CC=C2C(O1)O | PubChem |

Conclusion and Future Outlook

A comprehensive theoretical study of 1-Vinyl-1,3-dihydroisobenzofuran, following the workflow outlined above, would provide a fundamental understanding of its molecular properties. The resulting data on its geometry, electronic structure, and predicted spectra would be invaluable for researchers in medicinal chemistry and materials science. Such studies can guide synthetic efforts, help in the interpretation of experimental data, and provide insights into the potential reactivity and interactions of this molecule. The lack of existing computational data highlights a research gap and an opportunity for future investigations to contribute to the broader understanding of the chemical space occupied by substituted 1,3-dihydroisobenzofurans.

References

Methodological & Application

Application Notes and Protocols for the Polymerization of 1-Vinyl-1,3-dihydroisobenzofuran

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The polymerization of 1-Vinyl-1,3-dihydroisobenzofuran is a novel research area with limited specific literature. The following protocols and application notes are based on established principles of polymer chemistry for structurally similar vinyl monomers, particularly vinyl ethers. These are intended to serve as a foundational guide for experimental design.

Introduction

1-Vinyl-1,3-dihydroisobenzofuran is a vinyl monomer with a unique heterocyclic structure. Its polymerization is anticipated to yield novel polymers with potentially valuable properties for various applications, including in the biomedical and pharmaceutical fields. The presence of the dihydroisobenzofuran moiety suggests that the resulting polymer, poly(1-Vinyl-1,3-dihydroisobenzofuran), may exhibit interesting thermal, mechanical, and biological properties. Cationic polymerization is a promising route for the polymerization of this monomer due to the electron-donating nature of the oxygen atom adjacent to the vinyl group, which can stabilize a propagating carbocation.

Proposed Polymerization Pathway: Cationic Polymerization

Cationic polymerization is a chain-growth polymerization that proceeds via a carbocationic active center.[1] An initiator, typically a Lewis acid or a protonic acid, abstracts an electron pair from the monomer, forming a carbocation. This carbocation then reacts with subsequent monomer units to propagate the polymer chain. Termination can occur through various mechanisms, including chain transfer.

Below is a proposed workflow for the synthesis and polymerization of 1-Vinyl-1,3-dihydroisobenzofuran.

Caption: Proposed workflow for the synthesis, polymerization, and characterization of poly(1-Vinyl-1,3-dihydroisobenzofuran).

Experimental Protocols

Protocol 1: Synthesis of 1-Vinyl-1,3-dihydroisobenzofuran (Hypothetical)

This protocol is adapted from methods for synthesizing substituted 1,3-dihydroisobenzofurans.[2]

Materials:

-

2-Vinylbenzyl alcohol

-

Iodine (I₂)

-

Potassium tert-butoxide (K-tBuO)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Toluene, anhydrous

-

Diethyl ether

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Iodocyclization:

-

Dissolve 2-vinylbenzyl alcohol in anhydrous toluene in a round-bottom flask under an inert atmosphere (e.g., argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add potassium tert-butoxide portion-wise, followed by the portion-wise addition of iodine.

-

Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium thiosulfate.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude 1-(iodomethyl)-1,3-dihydroisobenzofuran.

-

-

Elimination to form the Vinyl Group:

-

Dissolve the crude 1-(iodomethyl)-1,3-dihydroisobenzofuran in a suitable anhydrous solvent (e.g., THF or acetonitrile).

-

Add DBU dropwise to the solution at room temperature.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

After completion, cool the mixture, dilute with water, and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure 1-Vinyl-1,3-dihydroisobenzofuran.

-

Protocol 2: Cationic Polymerization of 1-Vinyl-1,3-dihydroisobenzofuran (Hypothetical)

This protocol is based on general procedures for the cationic polymerization of vinyl ethers.

Materials:

-

1-Vinyl-1,3-dihydroisobenzofuran, freshly purified

-

Boron trifluoride diethyl etherate (BF₃·OEt₂) as initiator

-

Dichloromethane (DCM), anhydrous

-

Methanol, chilled

-

Argon or Nitrogen gas

Procedure:

-

Monomer and Solvent Preparation:

-

Dry the dichloromethane over calcium hydride and distill under an inert atmosphere.

-

Purify the 1-Vinyl-1,3-dihydroisobenzofuran monomer by passing it through a short column of basic alumina to remove any acidic impurities and inhibitors.

-

-

Polymerization:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the purified monomer in anhydrous DCM to a desired concentration (e.g., 1 M).

-

Cool the solution to a specific temperature (e.g., 0 °C or -78 °C) to control the polymerization rate and minimize side reactions.

-

Prepare a dilute solution of the initiator (BF₃·OEt₂) in anhydrous DCM.

-

Add the initiator solution dropwise to the stirred monomer solution.

-

Allow the polymerization to proceed for a set time (e.g., 1-24 hours). The solution may become more viscous as the polymer forms.

-

-

Termination and Polymer Isolation:

-

Quench the polymerization by adding a small amount of chilled methanol to the reaction mixture.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).

-

Collect the precipitated polymer by filtration.

-

Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator residues.

-

Dry the polymer under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

-

Quantitative Data (Hypothetical)

The following table presents hypothetical data for the cationic polymerization of 1-Vinyl-1,3-dihydroisobenzofuran under different conditions.

| Entry | [Monomer]:[Initiator] | Temperature (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |

| 1 | 100:1 | 0 | 4 | 85 | 12,500 | 1.8 |

| 2 | 100:1 | -78 | 12 | 92 | 13,500 | 1.5 |

| 3 | 200:1 | 0 | 4 | 78 | 23,000 | 2.1 |

| 4 | 200:1 | -78 | 12 | 89 | 26,000 | 1.6 |

-

Mₙ: Number-average molecular weight, determined by Gel Permeation Chromatography (GPC).

-

PDI: Polydispersity Index, a measure of the distribution of molecular weights in a given polymer sample.

Application Notes

Potential Properties of Poly(1-Vinyl-1,3-dihydroisobenzofuran)

-

Biocompatibility: The isobenzofuran moiety is found in some natural products, suggesting the polymer may have favorable biocompatibility profiles.

-

Thermal Stability: The rigid heterocyclic ring in the polymer backbone is expected to impart good thermal stability.

-

Drug Delivery: The polymer may be suitable for creating nanoparticles or micelles for the encapsulation and controlled release of therapeutic agents. The ether linkage could potentially be cleaved under specific physiological conditions, offering a mechanism for drug release.

-

Material Science: The polymer's unique structure may lead to applications in advanced materials, such as specialty coatings, membranes, or as a component in polymer blends to modify their properties.

Considerations for Drug Development Professionals

-

Biodegradability: The potential for the isobenzofuran ring to undergo enzymatic or hydrolytic degradation should be investigated, as this would be a key feature for applications in drug delivery and temporary medical implants.

-

Functionalization: The polymer backbone could be further functionalized to attach targeting ligands, imaging agents, or other therapeutic moieties.

-

Solubility: The solubility of the polymer in various pharmaceutically acceptable solvents will be a critical factor for formulation development.

Conclusion

The polymerization of 1-Vinyl-1,3-dihydroisobenzofuran represents an exciting avenue for the development of new polymeric materials. The proposed cationic polymerization route provides a viable starting point for synthesizing poly(1-Vinyl-1,3-dihydroisobenzofuran). Further research is necessary to fully characterize this novel polymer and explore its potential applications, particularly in the fields of drug delivery and biomedical materials. The protocols and notes provided herein are intended to facilitate these future investigations.

References

Application Notes and Protocols for 1-Vinyl-1,3-dihydroisobenzofuran in Polymer Chemistry

Disclaimer: Extensive literature searches did not yield specific studies on the synthesis or polymerization of 1-Vinyl-1,3-dihydroisobenzofuran. The following application notes and protocols are therefore predictive and based on established principles of polymer chemistry and analogous polymerization of structurally related monomers, such as vinyl ethers, benzofurans, and other vinyl-substituted cyclic compounds. The experimental details provided are hypothetical and should be adapted and optimized based on laboratory findings.

Introduction

1-Vinyl-1,3-dihydroisobenzofuran is a novel monomer with potential applications in the synthesis of functional polymers. Its unique structure, combining a vinyl group susceptible to chain-growth polymerization and a dihydroisobenzofuran moiety, suggests that the resulting polymers could exhibit interesting thermal, optical, and chemical properties. The dihydroisobenzofuran unit, a type of cyclic ether, may also offer possibilities for post-polymerization modification or controlled degradation. This document outlines potential polymerization methodologies for this monomer.

Potential Polymerization Pathways

Based on the structure of 1-Vinyl-1,3-dihydroisobenzofuran, two primary polymerization mechanisms are proposed: Cationic Polymerization and Free Radical Polymerization. The vinyl group is the primary site of polymerization in both methods.

The presence of the oxygen atom in the dihydroisobenzofuran ring is expected to stabilize a propagating carbocation, making cationic polymerization a highly viable method. This approach is commonly used for vinyl ethers and related cyclic monomers.[1][2][3][4][5] Controlled/living cationic polymerization could potentially be achieved to regulate polymer molecular weight and architecture.

Free radical polymerization is a robust and widely used technique for a vast range of vinyl monomers.[6][7][8] This method is typically initiated by thermal or photochemical decomposition of a radical initiator.

Experimental Protocols

Protocol 1: Cationic Polymerization of 1-Vinyl-1,3-dihydroisobenzofuran

This protocol is adapted from established procedures for the cationic polymerization of benzofuran and vinyl ethers.[9]

Materials:

-

1-Vinyl-1,3-dihydroisobenzofuran (monomer, freshly distilled)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Lewis Acid Initiator (e.g., Boron trifluoride diethyl etherate (BF₃·OEt₂), Tin(IV) chloride (SnCl₄), or Aluminum trichloride (AlCl₃))

-

Quenching agent (e.g., Methanol)

-

Precipitating solvent (e.g., Hexane or Methanol)

Procedure:

-

Monomer and Solvent Preparation: Dry the monomer over calcium hydride and distill under reduced pressure immediately before use. Purify and dry the dichloromethane by passing it through a column of activated alumina.

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum.

-

Polymerization:

-

Under a nitrogen atmosphere, charge the flask with anhydrous dichloromethane (e.g., 50 mL).

-

Add the purified 1-Vinyl-1,3-dihydroisobenzofuran (e.g., 5.0 g, 34.2 mmol) to the solvent via syringe.

-

Cool the reaction mixture to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).

-

Prepare a stock solution of the Lewis acid initiator in anhydrous dichloromethane (e.g., 0.1 M).

-

Slowly add the initiator solution dropwise to the stirred monomer solution until a slight color change is observed, indicating the initiation of polymerization.

-

Allow the reaction to proceed for a predetermined time (e.g., 1-4 hours).

-

-

Termination and Isolation:

-

Quench the polymerization by adding a small amount of pre-chilled methanol (e.g., 5 mL).

-

Allow the mixture to warm to room temperature.

-

Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a stirred non-solvent like hexane or methanol.

-

Collect the polymer by filtration, wash with the precipitating solvent, and dry under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

-

Characterization:

-

Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC).

-

Structure: Confirmed by ¹H NMR and ¹³C NMR spectroscopy.

-

Thermal Properties: Analyzed by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Protocol 2: Free Radical Polymerization of 1-Vinyl-1,3-dihydroisobenzofuran

This protocol is based on general procedures for the free radical polymerization of vinyl monomers.[6][7][8]

Materials:

-

1-Vinyl-1,3-dihydroisobenzofuran (monomer, inhibitor removed)

-

Solvent (e.g., Toluene, Benzene, or Bulk polymerization)

-

Radical Initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO))

-

Precipitating solvent (e.g., Methanol or Hexane)

Procedure:

-

Monomer Preparation: Remove any polymerization inhibitor from the monomer by passing it through a column of basic alumina.

-

Reaction Setup: Place the monomer (e.g., 5.0 g, 34.2 mmol), solvent (if not bulk, e.g., 20 mL of toluene), and radical initiator (e.g., 0.056 g, 0.34 mmol of AIBN for a 100:1 monomer to initiator ratio) into a Schlenk flask equipped with a magnetic stir bar.

-

Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

-

Polymerization:

-

After the final thaw, backfill the flask with nitrogen or argon.

-

Immerse the flask in a preheated oil bath at the appropriate temperature for the chosen initiator (e.g., 60-70 °C for AIBN).

-

Stir the reaction mixture for a specified time (e.g., 6-24 hours).

-

-

Isolation:

-

Cool the reaction to room temperature.

-

If the polymer is in solution, precipitate it by pouring the mixture into a large volume of a stirred non-solvent (e.g., methanol).

-

Collect the polymer by filtration, wash with the precipitating solvent, and dry under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

-

Characterization:

-

Molecular Weight and Polydispersity: Determined by GPC.

-

Structure: Confirmed by ¹H NMR and ¹³C NMR spectroscopy.

-

Thermal Properties: Analyzed by DSC and TGA.

Data Presentation

The following tables present hypothetical quantitative data for the polymerization of 1-Vinyl-1,3-dihydroisobenzofuran, based on typical results for analogous vinyl monomers.

Table 1: Hypothetical Results for Cationic Polymerization

| Entry | Initiator | [M]/[I] Ratio | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) (GPC) | PDI (Mw/Mn) |

| 1 | BF₃·OEt₂ | 100 | -78 | 2 | 85 | 12,500 | 1.35 |

| 2 | BF₃·OEt₂ | 200 | -78 | 2 | 82 | 24,800 | 1.42 |

| 3 | SnCl₄ | 100 | -40 | 1 | 95 | 14,000 | 1.28 |

| 4 | SnCl₄ | 200 | -40 | 1 | 93 | 27,500 | 1.31 |

Table 2: Hypothetical Results for Free Radical Polymerization

| Entry | Initiator | [M]/[I] Ratio | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) (GPC) | PDI (Mw/Mn) |

| 1 | AIBN | 100 | 65 | 12 | 75 | 28,000 | 1.85 |

| 2 | AIBN | 200 | 65 | 12 | 72 | 55,000 | 1.92 |

| 3 | BPO | 100 | 80 | 8 | 88 | 32,000 | 1.78 |

| 4 | BPO | 200 | 80 | 8 | 85 | 63,000 | 1.83 |

Visualizations

Caption: Workflow for the proposed cationic polymerization of 1-Vinyl-1,3-dihydroisobenzofuran.

Caption: Workflow for the proposed free radical polymerization of 1-Vinyl-1,3-dihydroisobenzofuran.

Caption: Logical relationship of potential polymerization pathways for the monomer.

References

- 1. researchgate.net [researchgate.net]

- 2. Controlled cationic copolymerization of vinyl monomers and cyclic acetals via concurrent vinyl-addition and ring-opening mechanisms: the systematic study of structural effects on the copolymerization behavior - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and Degradation of Vinyl Polymers with Evenly Distributed Thioacetal Bonds in Main Chains: Cationic DT Copolymerization of Vinyl Ethers and Cyclic Thioacetals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pslc.ws [pslc.ws]

- 7. Enzyme-initiated free radical polymerizations of vinyl monomers using horseradish peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. yunus.hacettepe.edu.tr [yunus.hacettepe.edu.tr]

- 9. Asymmetric Cationic Polymerization of Benzofuran through a Reversible Chain-Transfer Mechanism: Optically Active Polybenzofuran with Controlled Molecular Weights - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 1-Vinyl-1,3-dihydroisobenzofuran as a Monomer

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction

1-Vinyl-1,3-dihydroisobenzofuran is a novel monomer possessing both a vinyl group and a cyclic ether (dihydroisobenzofuran) moiety. This bifunctional nature suggests its potential for undergoing polymerization through two distinct pathways: vinyl polymerization (cationic or free radical) and potentially ring-opening polymerization of the dihydroisobenzofuran ring under specific cationic conditions. The resulting polymers, poly(1-Vinyl-1,3-dihydroisobenzofuran), could exhibit unique properties derived from the combination of a flexible vinyl backbone and the rigid, aromatic-containing dihydroisobenzofuran side chains. These properties may be of significant interest in drug delivery, biomaterials, and advanced coatings due to potential biocompatibility, controlled degradation, and specific interactions.

Monomer Synthesis (Proposed)

A plausible synthetic route to 1-Vinyl-1,3-dihydroisobenzofuran could be adapted from known organic transformations. One potential pathway involves the reaction of a suitable precursor, such as 1-bromo-1,3-dihydroisobenzofuran, with a vinylating agent like vinylmagnesium bromide in the presence of a suitable catalyst.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of 1-Vinyl-1,3-dihydroisobenzofuran.

Polymerization Protocols

Given the monomer's structure, both cationic and free-radical polymerization of the vinyl group are viable methods to produce poly(1-Vinyl-1,3-dihydroisobenzofuran). Cationic polymerization might also induce ring-opening, leading to more complex polymer structures.

Cationic Polymerization of the Vinyl Group

Cationic polymerization is a suitable method for vinyl ethers and other electron-rich olefins.[1] This method is expected to proceed through the vinyl group, potentially with living characteristics, allowing for control over molecular weight and dispersity.

Experimental Protocol:

-

Monomer and Solvent Purification:

-

Dry the solvent (e.g., dichloromethane, DCM) over calcium hydride (CaH₂) and distill under an inert atmosphere.

-

Purify the 1-Vinyl-1,3-dihydroisobenzofuran monomer by passing it through a column of activated basic alumina to remove any acidic impurities and inhibitors.

-

-

Initiator System:

-

Prepare a stock solution of a suitable initiator system, for example, a protic acid initiator like triflic acid (CF₃SO₃H) or a Lewis acid/cationogen system like TiCl₄/HCl.

-

-

Polymerization Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the purified monomer in the dried solvent to the desired concentration (e.g., 0.5 M).

-

Cool the solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

Initiate the polymerization by adding the initiator solution dropwise via syringe.

-

Allow the reaction to proceed for the desired time, monitoring the conversion by taking aliquots and analyzing via ¹H NMR spectroscopy.

-

Quench the polymerization by adding a small amount of pre-chilled methanol.

-

-

Polymer Isolation and Purification:

-

Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).

-

Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum at a moderate temperature (e.g., 40 °C) to a constant weight.

-

Quantitative Data (Hypothetical):

| Entry | Initiator | [Monomer]:[Initiator] | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |

| 1 | CF₃SO₃H | 100:1 | -78 | 2 | >95 | ~15,000 | <1.2 |

| 2 | TiCl₄/HCl | 200:1 | -78 | 4 | >95 | ~30,000 | <1.3 |

Experimental Workflow for Cationic Polymerization:

Caption: Workflow for the cationic polymerization of 1-Vinyl-1,3-dihydroisobenzofuran.

Free-Radical Polymerization

Free-radical polymerization is a versatile method for a wide range of vinyl monomers.[2] It can be initiated thermally or photochemically.

Experimental Protocol:

-

Monomer Purification:

-

Remove any inhibitors from the 1-Vinyl-1,3-dihydroisobenzofuran monomer by passing it through a column of basic alumina.

-

-

Reaction Setup:

-